

An In-depth Technical Guide to 2-Pyridylethylamine Hydrochloride

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Compound of Interest

Compound Name: 2-Pyridylethylamine hydrochloride

Cat. No.: B8803217

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **2-Pyridylethylamine hydrochloride**, a significant chemical compound utilized in various research and development settings. It details its chemical properties, biological activity as a histamine H1 receptor agonist, and its applications in scientific investigation. The document includes structured data tables for key quantitative information and detailed diagrams to illustrate its mechanism of action and relevant experimental workflows.

Core Compound Identification and Properties

2-Pyridylethylamine hydrochloride, systematically named 2-(pyridin-2-yl)ethanamine dihydrochloride, is the dihydrochloride salt of 2-Pyridylethylamine. The hydrochloride form enhances its stability and solubility in aqueous solutions, making it suitable for experimental use.

Chemical Structure and Identifiers

- IUPAC Name: 2-pyridin-2-ylethanamine;dihydrochloride
- Synonyms: 2-(2-Aminoethyl)pyridine dihydrochloride, 2-(2-Pyridyl)ethylamine dihydrochloride
- Molecular Formula: $C_7H_{10}N_2 \cdot 2HCl$ [\[1\]](#)[\[2\]](#)[\[3\]](#)

- Canonical SMILES: NCCc1ncccc1.Cl.Cl[\[1\]](#)

Physicochemical and Toxicological Data

The following tables summarize the key physicochemical and toxicological properties of **2-Pyridylethylamine hydrochloride** and its free base form.

Table 1: Physicochemical Properties

Property	Value	Source(s)
Molecular Weight	195.09 g/mol	[1] [2] [4]
Appearance	Off-white solid/powder	[1]
Melting Point	185-186°C	[5]
Solubility	Water: Soluble to 100 mM	[3]
DMSO: Soluble to 50 mM	[3]	
Purity	Typically ≥98% (HPLC)	[2] [6]
CAS Number	3343-39-3	[1] [2] [3]

Table 2: Spectroscopic and Toxicological Data

Data Type	Information	Source(s)
Mass Spectrometry	Molecular Ion (Free Base): 122 m/z	[7]
Major Fragments (Free Base): 93, 94, 105, 106, 121 m/z	[7]	
Infrared (IR) Spectrum	IR spectrum available for the free base form, 2-Pyridylethylamine.	[6]
Acute Toxicity (LD50)	480 mg/kg (mouse, intraperitoneal route)	[8]
Toxic Effects	Behavioral excitement and muscle contraction/spasticity observed in mice.	[8]

Biological Activity and Mechanism of Action

2-Pyridylethylamine hydrochloride is recognized primarily for its role as a selective agonist for the Histamine H1 Receptor (H1R).[2][9][10] This activity allows it to mimic the effects of endogenous histamine at this specific receptor subtype, making it a valuable tool for studying H1R-mediated physiological and pathological processes.

Role as a Histamine H1 Receptor Agonist

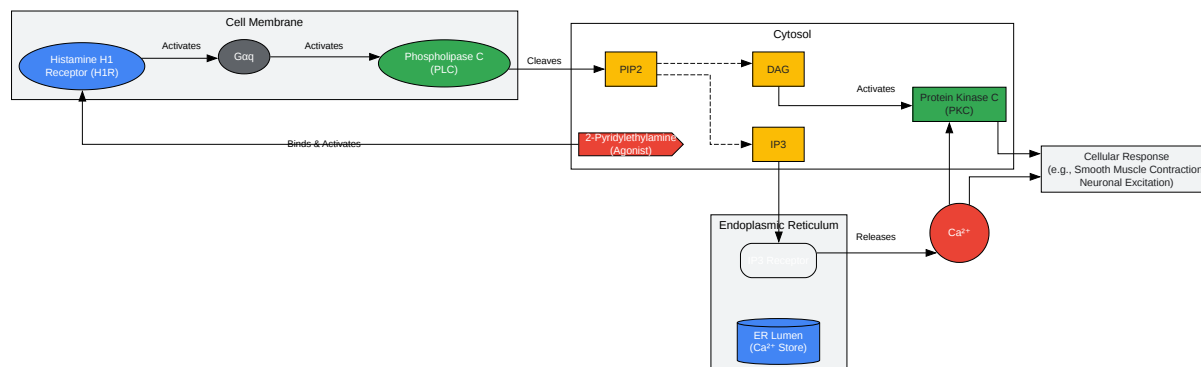
As an H1R agonist, 2-Pyridylethylamine has been shown to:

- Produce vasoconstriction in vivo.[2][3][9]
- Induce membrane depolarization in neurons.
- Be used to study the spinal cord release of neuropeptide Y (NPY).[11]
- Reduce joint injury induced by formalin in rat models.[11]

Signaling Pathway

The activation of the Histamine H1 Receptor by an agonist like **2-Pyridylethylamine hydrochloride** initiates a well-defined intracellular signaling cascade. H1R is a G-protein-coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins.

The diagram below illustrates the canonical H1 receptor signaling pathway.



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Caption: Histamine H1 Receptor (Gq) signaling cascade initiated by an agonist.

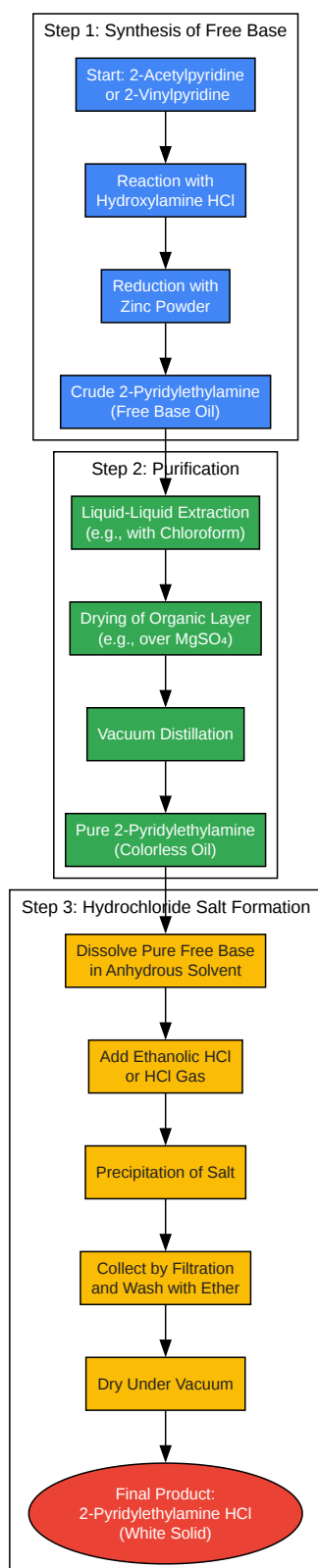
Experimental Protocols and Workflows

While specific, detailed protocols for every application are proprietary or publication-specific, this section outlines a generalized workflow for the synthesis of the parent compound and its

subsequent use in a typical cell-based assay.

Synthesis and Purification Workflow

The synthesis of **2-Pyridylethylamine hydrochloride** typically involves the reduction of a precursor followed by salt formation. The diagram below represents a logical workflow for its preparation and purification for laboratory use.



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Caption: General workflow for synthesis and purification of 2-Pyridylethylamine HCl.

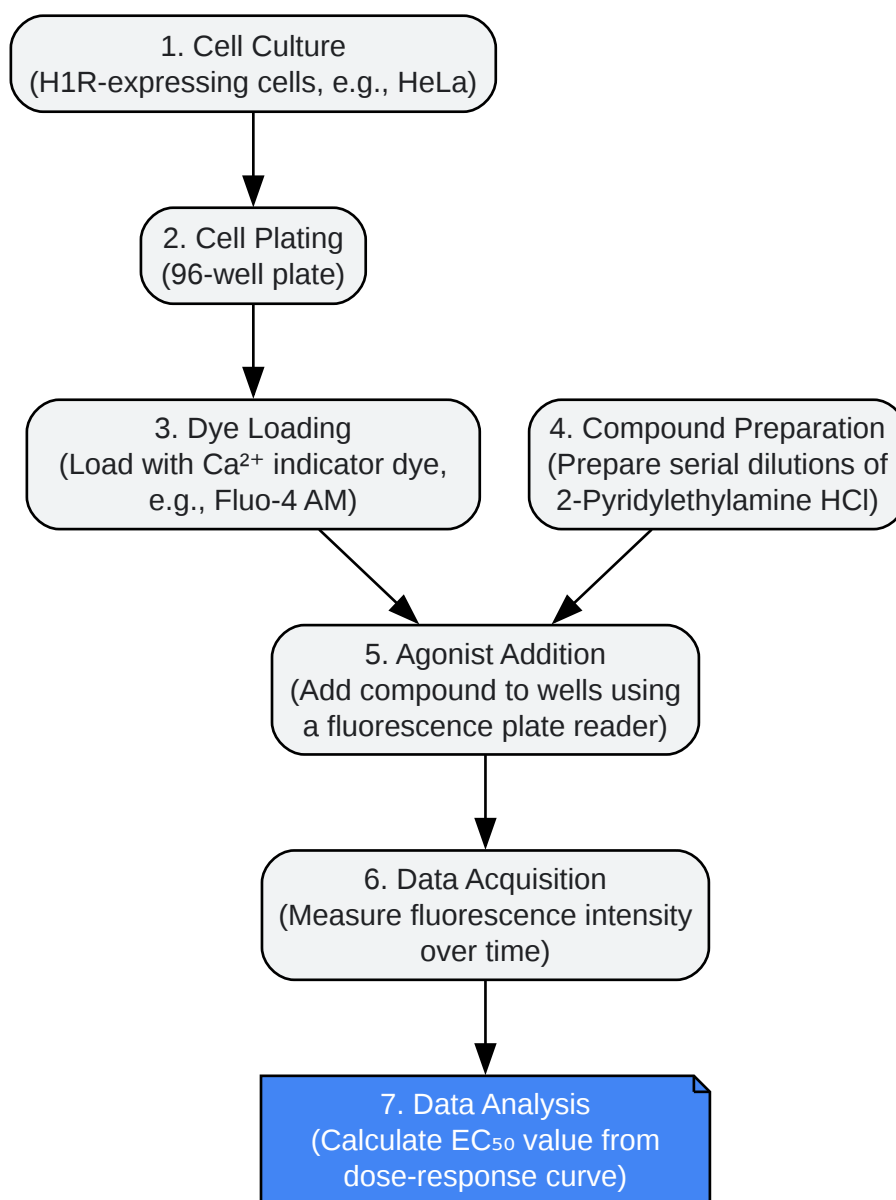
Methodology Notes:

- **Synthesis:** A common route involves the reaction of 2-acetylpyridine with hydroxylamine hydrochloride, followed by reduction using zinc powder and ammonium chloride.
- **Purification:** The resulting crude amine (free base) is typically purified by extraction into an organic solvent, drying, and subsequent vacuum distillation to yield a pure, colorless oil.[\[12\]](#)
- **Salt Formation:** The pure free base is dissolved in a suitable anhydrous solvent (e.g., ethanol). Anhydrous hydrochloric acid (as a solution in ethanol or as a gas) is then added to precipitate the dihydrochloride salt.
- **Final Processing:** The precipitate is collected by filtration, washed with a non-polar solvent like diethyl ether to remove impurities, and dried under vacuum to yield the final solid product.[\[12\]](#)

Protocol: In Vitro Cell-Based Assay (Calcium Flux)

This protocol describes a representative experiment to measure the agonistic activity of **2-Pyridylethylamine hydrochloride** by monitoring intracellular calcium mobilization in a cell line expressing the H1 receptor (e.g., HeLa cells).

Experimental Workflow Diagram:



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Caption: Workflow for a calcium flux assay to measure H1R agonist activity.

Detailed Steps:

- **Cell Culture:** Culture human cervical cancer (HeLa) cells, which endogenously express the H1R, in appropriate media until they reach 80-90% confluency.
- **Plating:** Seed the cells into a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

- **Dye Loading:** Wash the cells with a buffered saline solution and then incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C.
- **Compound Preparation:** Prepare a stock solution of **2-Pyridylethylamine hydrochloride** in a suitable buffer. Perform serial dilutions to create a range of concentrations for generating a dose-response curve.
- **Fluorescence Measurement:** Place the plate in a fluorescence plate reader equipped with an automated injection system. Set the reader to record baseline fluorescence, then inject the compound dilutions into the wells.
- **Data Acquisition:** Continue to measure fluorescence intensity immediately after compound addition to capture the transient increase in intracellular calcium.
- **Analysis:** For each concentration, determine the peak fluorescence response. Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Safety and Handling

2-Pyridylethylamine and its hydrochloride salt are irritants and should be handled with care.

- **Hazards:** Irritating to eyes, respiratory system, and skin. Causes burns in its concentrated free-base form.[13]
- **Personal Protective Equipment (PPE):** Wear suitable protective clothing, gloves, and eye/face protection.[13][14]
- **Handling:** Use in a well-ventilated area or fume hood. Avoid breathing dust or vapors. Wash hands thoroughly after handling.[14]
- **Storage:** Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. The hydrochloride salt is hygroscopic and should be stored with a desiccant.[3][4]

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